(9Z,12E)-Tetradeca-9,12-dien-1-yl acetate

Catalog No.
S568316
CAS No.
30507-70-1
M.F
C₁₆H₂₈O₂
M. Wt
252.39 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(9Z,12E)-Tetradeca-9,12-dien-1-yl acetate

CAS Number

30507-70-1

Product Name

(9Z,12E)-Tetradeca-9,12-dien-1-yl acetate

IUPAC Name

[(9Z,12E)-tetradeca-9,12-dienyl] acetate

Molecular Formula

C₁₆H₂₈O₂

Molecular Weight

252.39 g/mol

InChI

InChI=1S/C16H28O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-16(2)17/h3-4,6-7H,5,8-15H2,1-2H3/b4-3+,7-6-

InChI Key

ZZGJZGSVLNSDPG-FDTUMDBZSA-N

SMILES

CC=CCC=CCCCCCCCCOC(=O)C

Synonyms

(Z,E)-9,12-Tetradecadienyl 1-Acetate; (Z,E)-9,12-Tetradecadienyl Acetate; (Z,E)-9,12-Tetradecadienyl Acetate; 9Z,12E-Tetradecadienyl Acetate; Litlure B; Prodenialure B; cis-9,trans-12-Tetradecadien-1-ol Acetate; cis-9,trans-12-Tetradecadien-1-yl Acet

Canonical SMILES

CC=CCC=CCCCCCCCCOC(=O)C

Isomeric SMILES

C/C=C/C/C=C\CCCCCCCCOC(=O)C

Natural Occurrence:

9Z,12E-Tetradecadienyl acetate is a naturally occurring compound found in the slime mold Heterostelium tenuissimum. This information is based on a study published in the National Institutes of Health's PubChem database [].

Potential Biological Activity:

While the specific biological activity of 9Z,12E-Tetradecadienyl acetate remains uncharacterized, its presence in a slime mold suggests potential areas for future research. Slime molds are known to exhibit various biological activities, including:

  • Antibacterial and antifungal properties: Some slime molds produce secondary metabolites that can inhibit the growth of bacteria and fungi [].
  • Signaling and communication: Slime molds utilize various chemical signals for communication and aggregation [].
  • Defense mechanisms: Slime molds may produce compounds to defend themselves against predators or environmental threats [].

(9Z,12E)-Tetradeca-9,12-dien-1-yl acetate is a chemical compound with the molecular formula C16H28O2C_{16}H_{28}O_{2}. It is classified as a type of pheromone, primarily utilized by various insect species for communication, particularly in mating behaviors. This compound plays a crucial role in disrupting mating patterns of pests, making it a valuable tool in pest management and control strategies .

9Z,12E-Tetradecadienyl acetate acts as a sex pheromone for female moths. Male moths have specialized receptors that detect this specific compound in the air. When a male detects the pheromone, it flies towards the source, believing it will encounter a potential mate []. This behavior allows for monitoring and trapping of moth populations.

The primary chemical reaction involving (9Z,12E)-Tetradeca-9,12-dien-1-yl acetate is its esterification from the corresponding alcohol, 9Z,12E-Tetradecadien-1-ol, with acetic acid. This reaction is typically catalyzed by acids such as sulfuric acid or p-toluenesulfonic acid and is performed under reflux conditions to ensure complete conversion to the acetate ester.

Major Reactions:

  • Oxidation: Can yield aldehydes or carboxylic acids.
  • Reduction: Converts to 9Z,12E-Tetradecadien-1-ol.
  • Substitution: Various substituted esters can be formed depending on the nucleophile used.

As a pheromone, (9Z,12E)-Tetradeca-9,12-dien-1-yl acetate significantly influences insect behavior. It binds to specific receptors on the antennae of insects, triggering mating behaviors and communication signals. The effects are generally short-lived and require continuous release into the environment for sustained behavioral impact. Research indicates that there exists a threshold concentration below which no behavioral response is elicited .

The synthesis of (9Z,12E)-Tetradeca-9,12-dien-1-yl acetate can be achieved through several methods:

  • Laboratory Synthesis:
    • Esterification: Reacting 9Z,12E-Tetradecadien-1-ol with acetic acid in the presence of an acid catalyst.
    • Reflux Conditions: Ensures complete reaction and high yield.
  • Industrial Production:
    • Large-scale esterification processes using acetic anhydride and a catalyst.
    • Purification via distillation to achieve high purity of the final product .

(9Z,12E)-Tetradeca-9,12-dien-1-yl acetate has several applications across various fields:

  • Agriculture: Widely used in pest management for mating disruption and monitoring pest populations in agricultural and storage facilities.
  • Biological Research: Serves as a model compound in studies related to insect communication and behavior.
  • Pest Control Development: Insights gained from studying this compound can lead to the formulation of new pest control methods that minimize reliance on toxic pesticides .

Research on (9Z,12E)-Tetradeca-9,12-dien-1-yl acetate primarily focuses on its interactions with insect olfactory receptors. These studies investigate how effective the compound is in eliciting behavioral responses in various insect species. The interaction dynamics can inform pest control strategies by optimizing pheromone formulations for maximum efficacy .

Several compounds share structural similarities or functional roles with (9Z,12E)-Tetradeca-9,12-dien-1-yl acetate. Here are some notable examples:

Compound NameMolecular FormulaRole/Use
(Z,E)-9,12-Tetradecadienyl AcetateC16H28O2Pheromone used in similar pest management
(Z,Z)-Tetradeca-9,12-dienyl AcetateC16H28O2Alternative pheromone for different species
11-Hexadecenoic AcidC16H32O2Used in various biological applications

Uniqueness of (9Z,12E)-Tetradeca-9,12-dien-1-yl Acetate

What sets (9Z,12E)-Tetradeca-9,12-dien-1-yl acetate apart from its analogs is its specific configuration and effectiveness in disrupting mating behaviors of certain pests. Its unique structure allows it to interact selectively with insect receptors, making it particularly useful in targeted pest control strategies .

Discovery and Identification in Lepidopteran Species

The identification of (9Z,12E)-Tetradeca-9,12-dien-1-yl acetate as a critical insect pheromone emerged from pioneering research in the early 1970s. The compound was first definitively identified as the sex pheromone of both the almond moth (Cadra cautella) and the Indian meal moth (Plodia interpunctella). This breakthrough discovery was reported by Wendell L. Roelofs and colleagues in 1971 in Science, where they confirmed the structure as cis-9, trans-12-tetradecadienyl acetate through rigorous chemical analysis. This identification represented a significant advancement in understanding chemical communication within stored product pest species.

The initial isolation involved collection and extraction of pheromone gland contents from female moths, followed by analytical techniques including gas chromatography to separate the components and mass spectrometry to elucidate the structure. These early studies established that female P. interpunctella produce detectable amounts of Z9,E12-14:Ac approximately four hours prior to their first scotophase (dark phase) after adult emergence, with production peaking during the first four hours of scotophase and subsequently declining during the photophase.

Subsequent research revealed additional complexity in the pheromone system. By the mid-1990s, scientists had identified that Z9,E12-14:Ac was often accompanied by (Z,E)-9,12-tetradecadien-1-ol (Z9,E12-14:OH) in pheromone gland extracts, indicating a multi-component communication system. Further investigations demonstrated that female moths could also produce (Z,E)-9,12-tetradecadienal (Z9,E12-14:Al), especially under specific physiological conditions such as hormonal stimulation, adding another layer of complexity to the chemical signaling system.

Taxonomic Distribution across Moth Families

The distribution of (9Z,12E)-Tetradeca-9,12-dien-1-yl acetate across Lepidopteran taxa reveals interesting patterns of utilization and specialization. The compound is predominantly associated with the Pyralidae family, where it serves as the primary sex pheromone component for several economically important pest species. The most well-documented examples include Plodia interpunctella (Indian meal moth) and Spodoptera litura (tobacco cutworm).

While initially identified in these particular species, subsequent research has revealed that Z9,E12-14:Ac is utilized across multiple moth families, illustrating the evolutionary conservation of certain pheromone structures. A comprehensive analysis of lepidopteran pheromones indicates that this compound belongs to "Type I" pheromones, which comprise approximately 75% of known moth sex pheromones. These Type I compounds are characterized by their derivation from general saturated fatty acids and are widely recorded across almost all superfamilies of Ditrysia, a major group of moths whose females possess two distinct genital openings.

The taxonomic distribution of (9Z,12E)-Tetradeca-9,12-dien-1-yl acetate demonstrates interesting patterns across moth families:

Moth FamilySpeciesRole of Z9,E12-14:AcReferences
PyralidaePlodia interpunctellaPrimary pheromone component
NoctuidaeSpodoptera lituraSecondary pheromone component
NoctuidaeSpodoptera littoralisMinor pheromone component

This distribution pattern suggests that while Z9,E12-14:Ac plays a central role in chemical communication for certain species, its precise function and relative importance within pheromone blends can vary significantly across taxa, reflecting the evolutionary diversification of communication systems.

Ecological Function in Reproductive Communication

The ecological function of (9Z,12E)-Tetradeca-9,12-dien-1-yl acetate in reproductive communication is multifaceted, serving critical roles in mate location, species recognition, and reproductive isolation. In Plodia interpunctella, Z9,E12-14:Ac functions as the primary attractant that enables males to locate calling females across substantial distances. The compound's volatile nature and specific molecular structure facilitate efficient detection by specialized olfactory receptors on male antennae, triggering directed flight behavior toward the pheromone source.

Research has demonstrated that pheromone concentration plays a crucial role in male response. Studies examining male P. interpunctella responses to different concentrations of Z9,E12-14:Ac have yielded seemingly contradictory results. In large-scale field studies, septa containing higher loads (10 mg) of the pheromone captured more males than those with lower concentrations (1 mg). Conversely, wind tunnel studies suggested that extremely high concentrations might reduce attraction efficacy at close range. This pattern indicates that optimal pheromone concentrations may depend on environmental context and distance, with different concentrations potentially serving different ecological functions in mate location across varying spatial scales.

Z9,E12-14:Ac also plays a critical role in reproductive isolation between closely related species. This is particularly evident in studies of Spodoptera species, where differences in pheromone blend compositions contribute significantly to premating isolation mechanisms. For example, while both S. littoralis and S. litura utilize Z9,E11-14:Ac as their major pheromone component, the presence and relative proportions of secondary components like Z9,E12-14:Ac help maintain species boundaries. In dual-choice tests, S. littoralis males demonstrated clear preference for conspecific females over heterospecific females, indicating the importance of precise pheromone blend composition in mate recognition.

The ecological consequences of heterospecific matings further underscore the importance of accurate pheromone communication. When S. littoralis females mated with heterospecific males, significant negative fitness effects were observed, including reduced female longevity, decreased egg-laying capacity, and lower larval hatching rates. These fitness penalties reinforce the selective pressure for accurate pheromone production and detection systems.

Evolutionary Development of Pheromone Systems

The evolutionary development of lepidopteran pheromone systems involving (9Z,12E)-Tetradeca-9,12-dien-1-yl acetate reveals complex patterns of conservation and diversification. Type I pheromones like Z9,E12-14:Ac are believed to have evolved from fatty acid biosynthetic pathways, which represent ancient metabolic processes conserved across many organisms. The specific biosynthetic pathway for Z9,E12-14:Ac in moths involves Δ11 desaturation of myristic acid followed by reduction and acetylation, or alternatively, Δ11 desaturation of palmitic acid followed by chain shortening, reduction, and acetylation.

Research on the molecular genetics of pheromone biosynthesis has revealed that the evolution of species-specific pheromone blends often occurs through modifications to existing enzymatic pathways rather than through the development of entirely novel systems. This evolutionary pattern explains why structurally similar compounds like Z9,E12-14:Ac and Z9,E11-14:Ac (another common moth pheromone component) are found across diverse moth species.

The receptors for these pheromones have also undergone significant evolutionary diversification. Traditionally, it was believed that all receptors for Type I pheromones belonged to a specific subfamily of odorant receptors (ORs), commonly referred to as the "PR clade". However, recent research has challenged this view. A study on Spodoptera littoralis identified a novel pheromone receptor (SlitOR5) that responds to Z9,E11-14:OAc but belongs to a lineage distantly related to the canonical PR clade. This discovery suggests that pheromone detection systems have evolved independently multiple times within Lepidoptera, pointing to convergent evolution in pheromone communication systems.

Phylogenetic analysis of lepidopteran odorant receptors has revealed at least 20 paralogous lineages, with receptors for Type I pheromones distributed across at least four distinct evolutionary lineages. This pattern suggests that moth pheromone reception systems have evolved multiple times from receptors that were likely originally tuned to detect plant volatiles, highlighting the interplay between host plant recognition and mate recognition systems in the evolution of lepidopteran chemical ecology.

XLogP3

5.3

UNII

7Q008ABC8A

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 1 notifications to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

31654-77-0
30507-70-1

Use Classification

Fatty Acyls [FA] -> Fatty esters [FA07] -> Wax monoesters [FA0701]

General Manufacturing Information

9,12-Tetradecadien-1-ol, 1-acetate, (9Z,12E)-: ACTIVE

Dates

Modify: 2023-08-15

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